N-(furan-2-ylmethyl)-2,2-dimethylpropanamide

LogP Lipophilicity Drug-likeness

N-(Furan-2-ylmethyl)-2,2-dimethylpropanamide (N-furfuryl pivalamide) is a furfuryl amide building block with a sterically hindered pivaloyl (2,2-dimethylpropanoyl) substituent, differing from the acetyl or benzoyl analogs commonly used in parallel medicinal chemistry campaigns. It is a colourless solid at ambient temperature (melting point 37–40 °C) with computed XLogP3-AA of 1.5, a topological polar surface area of 42.2 Ų, and one hydrogen-bond donor.

Molecular Formula C10H15NO2
Molecular Weight 181.235
CAS No. 152937-53-6
Cat. No. B2428145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-2-ylmethyl)-2,2-dimethylpropanamide
CAS152937-53-6
Molecular FormulaC10H15NO2
Molecular Weight181.235
Structural Identifiers
SMILESCC(C)(C)C(=O)NCC1=CC=CO1
InChIInChI=1S/C10H15NO2/c1-10(2,3)9(12)11-7-8-5-4-6-13-8/h4-6H,7H2,1-3H3,(H,11,12)
InChIKeyUJDVDJGLVYJPQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Furan-2-ylmethyl)-2,2-dimethylpropanamide (CAS 152937-53-6): Procurement-Relevant Physicochemical & Biochemical Profile


N-(Furan-2-ylmethyl)-2,2-dimethylpropanamide (N-furfuryl pivalamide) is a furfuryl amide building block with a sterically hindered pivaloyl (2,2-dimethylpropanoyl) substituent, differing from the acetyl or benzoyl analogs commonly used in parallel medicinal chemistry campaigns. It is a colourless solid at ambient temperature (melting point 37–40 °C) [1] with computed XLogP3-AA of 1.5, a topological polar surface area of 42.2 Ų, and one hydrogen-bond donor [2]. The compound is commercially available at purities ≥97 % [1] and ≥98 % .

Why N-(Furan-2-ylmethyl)-2,2-dimethylpropanamide Cannot Be Substituted by a Generic N-Furfuryl Amide Without Experimental Re-Validation


The pivalamide group imparts a distinct lipophilicity-steric profile that differentiates this compound from its acetyl, formyl, and benzoyl analogs. Even among furfuryl amides with identical hydrogen-bond donor/acceptor counts and topological polar surface area, the computed logP differs by more than one log unit (pivalamide XLogP3-AA = 1.5 versus acetamide = 0.1 [1][2]), and the experimental melting point shifts from the low‑30 °C range (acetamide) to 37–40 °C (pivalamide) or to ~100 °C (benzamide) [1]. These differences directly affect solubility, crystallisation behaviour, and passive membrane permeability, making generic substitution risky for structure–activity relationship (SAR) studies, crystallisation screens, or biophysical assays without re‑optimisation.

Quantitative Differentiation Evidence for N-(Furan-2-ylmethyl)-2,2-dimethylpropanamide Against Its Closest Furan-2-ylmethyl Amide Analogs


Computed Lipophilicity (XLogP3-AA) : Pivalamide vs. Acetamide and Benzamide Analogs

The pivalamide derivative exhibits a computed XLogP3-AA of 1.5, whereas the direct acetyl analog (N-(furan-2-ylmethyl)acetamide) has an XLogP3-AA of 0.1, and the benzamide analog is predicted to be even more lipophilic (estimated >2.0). This 1.4‑log‑unit increase relative to the acetamide reflects the contribution of the tert-butyl group [1]. No experimental logP data are available; the values are computed by the PubChem XLogP3 algorithm.

LogP Lipophilicity Drug-likeness

Experimental Melting Point : Pivalamide (37–40 °C) vs. Acetamide (31–33 °C) and Benzamide (~100 °C) Analogs

The pivalamide melts at 37–40 °C [1]. The acetamide analog melts lower (31–33 °C [2]), while the benzamide analog melts substantially higher (99.5–101 °C ). The intermediate melting point of the pivalamide indicates a crystal lattice energy that is higher than that of the acetyl derivative but lower than that of the phenyl derivative, potentially offering a more favourable balance between ambient solid‑state stability and ease of melt‑processing.

Melting point Solid-state properties Crystallinity

Glycosidase Inhibition Fingerprint : Broad but Weak Inhibition Across Three Glycosidases

In enzyme inhibition assays curated by ChEMBL and hosted in BindingDB, N-(furan-2-ylmethyl)-2,2-dimethylpropanamide inhibited bovine kidney alpha‑L‑fucosidase with an IC₅₀ of 1.81 × 10⁵ nM (181 µM), rice alpha‑glucosidase with an IC₅₀ of 2.26 × 10⁵ nM (226 µM), and bovine liver beta‑galactosidase with an IC₅₀ of 8.76 × 10⁵ nM (876 µM) [1]. No publicly available glycosidase inhibition data exist for the acetamide or benzamide analogs, so a direct potency comparison cannot be made. However, the pattern of weak, micromolar inhibition across three structurally distinct glycosidases is notable and distinguishes this compound from many furan‑2‑ylmethyl amides that are typically screened only against a single target class.

Glycosidase inhibition Selectivity profile Biochemical probe

Conformational Flexibility : Additional Rotatable Bond Compared with the Acetyl Analog

The pivalamide contains three rotatable bonds (excluding the amide C–N bond), whereas the acetyl analog has only two [1][2]. The extra rotatable bond arises from the tert‑butyl group, which can also undergo correlated methyl rotations. This increased conformational degrees of freedom may influence entropic contributions to binding free energy and ligand efficiency metrics in biophysical screens.

Rotatable bonds Conformational entropy Ligand efficiency

Storage and Handling Stability : Requirement for Inert Atmosphere Contrasts with Acetyl Analog

The pivalamide is explicitly described as “sensitive to oxidation” and requires storage under an argon atmosphere [1]. In contrast, the N‑furfuryl acetamide datasheet does not carry a comparable oxidative‑sensitivity warning [2], suggesting that the pivalamide may have greater susceptibility to furan‑ring oxidation under ambient air, possibly due to differences in solid‑state packing or trace impurities. No quantitative oxidation rate data are available.

Stability Storage conditions Oxidative sensitivity

Molecular Weight and Heavy Atom Count : Differentiating the Pivalamide from Smaller and Larger Amide Building Blocks

With a molecular weight of 181.23 g mol⁻¹ and 13 heavy atoms, the pivalamide occupies an intermediate position between the acetyl analog (139.15 g mol⁻¹, 10 heavy atoms [1]) and the benzamide analog (201.22 g mol⁻¹, 15 heavy atoms [2]). This intermediate size may be advantageous for fragment‑based screening libraries, where a molecular weight of ~180 Da falls within the typical fragment range (MW < 250) while offering more potential growth vectors than the minimal acetyl fragment.

Molecular weight Heavy atom count Fragment-based drug design

Recommended Research and Industrial Application Scenarios for N-(Furan-2-ylmethyl)-2,2-dimethylpropanamide


Fragment-Based Lead Discovery Campaigns Targeting Glycosidases

The compound’s weak but measurable multi‑glycosidase inhibition (IC₅₀ 181–876 µM [1]) provides a characterised starting fragment. Its intermediate lipophilicity (XLogP = 1.5 [2]) and fragment‑appropriate MW (181 Da [2]) make it suitable for screening in biochemical and biophysical fragment libraries where ligand‑detectable binding is required but potency is not yet optimised.

Medicinal Chemistry SAR Probes Requiring Controlled Lipophilicity and Steric Bulk

The +1.4 XLogP shift relative to the acetyl analog [2] and the additional rotatable bond [2] allow medicinal chemists to systematically explore lipophilicity‑dependent potency and ADME parameters without changing the core furfuryl amine scaffold, using the pivalamide as a ‘matched molecular pair’ partner to the acetyl derivative.

Crystallisation and Solid‑Form Screening Programmes

With a melting point of 37–40 °C [1] – slightly above ambient – the compound is a crystalline solid that can be melted with mild heating, facilitating solvent‑free co‑crystal screening or melt‑quench amorphous solid dispersion preparation, while its higher melting point than the acetyl analog (31–33 °C) may offer greater physical stability during storage and shipping.

Negative‑Control Compound for Glycosidase Assays

Because its inhibition of alpha‑L‑fucosidase (IC₅₀ = 181 µM) and alpha‑glucosidase (IC₅₀ = 226 µM) is weak and well‑documented in public databases [1], the compound can serve as a validated negative‑control ligand in glycosidase inhibition assays, helping to define assay windows and confirm that observed inhibition by more potent analogs exceeds the baseline activity of a structurally related furfuryl amide.

Quote Request

Request a Quote for N-(furan-2-ylmethyl)-2,2-dimethylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.